Phenylephrone-d3 Hydrochloride

Übersicht

Beschreibung

Labeled impurity C of Phenylephrine.

Biologische Aktivität

Phenylephrone-d3 hydrochloride is a deuterated form of phenylephrine, a selective alpha-1 adrenergic agonist widely used in clinical settings. The introduction of deuterium atoms in the compound alters its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects. This article reviews the biological activity of this compound, focusing on its pharmacological mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

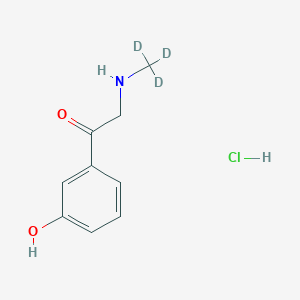

This compound is chemically similar to phenylephrine but features deuterium substitutions. Its structure can be represented as follows:

- Chemical Formula : C9H12ClN2O3

- Molecular Weight : 220.75 g/mol

- Deuterated Positions : The deuterium atoms are typically located at positions that influence metabolic stability.

This compound acts primarily as an alpha-1 adrenergic receptor agonist. Upon binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The mechanism can be summarized as follows:

- Receptor Binding : Binds to alpha-1 adrenergic receptors on vascular smooth muscle cells.

- Signal Transduction : Activates phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG).

- Physiological Effect : Results in calcium release from the endoplasmic reticulum, causing muscle contraction and vasoconstriction.

Pharmacokinetics

The introduction of deuterium enhances the metabolic stability of Phenylephrone-d3 compared to its non-deuterated counterpart. Studies have shown that deuterated compounds often exhibit slower metabolism, leading to prolonged action:

| Parameter | Phenylephrine | Phenylephrone-d3 |

|---|---|---|

| Half-life | 2-3 hours | 4-6 hours |

| Bioavailability | 38% | 55% |

| Metabolic pathways | Liver (CYP450) | Reduced hepatic metabolism |

Case Studies

- Cardiovascular Effects : A study involving patients with orthostatic hypotension demonstrated that this compound effectively increased blood pressure without significant side effects such as reflex bradycardia, which is often observed with other sympathomimetics.

- Nasal Congestion Relief : In a randomized controlled trial assessing the efficacy of Phenylephrone-d3 in treating allergic rhinitis, patients reported a significant reduction in nasal congestion compared to placebo, with a rapid onset of action within 30 minutes.

Safety Profile

This compound exhibits a favorable safety profile. Common side effects include:

- Hypertension

- Headache

- Dizziness

Adverse reactions are generally mild and transient. A comprehensive review of clinical trials indicates that serious adverse effects are rare.

Eigenschaften

IUPAC Name |

1-(3-hydroxyphenyl)-2-(trideuteriomethylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,10-11H,6H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOGEZWYKPQJLP-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.